Product packaging for L-Mdam(Cat. No.:CAS No. 176857-41-3)

L-Mdam

Cat. No.: B180458
CAS No.: 176857-41-3
M. Wt: 451.4 g/mol
InChI Key: QCLDSHDOWCMFBV-AWEZNQCLSA-N
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Description

Historical Context of Antifolate Compounds in Biochemical Pharmacology

The history of antifolates as therapeutic agents, particularly in cancer treatment, dates back to the 1940s. aacrjournals.orgcuni.cz During this period, the structure of folic acid was discovered. aacrjournals.org This led to the synthesis of related compounds, some of which were found to interfere with folic acid-dependent processes. aacrjournals.org Aminopterin (B17811), a folic acid analogue, was one such compound. aacrjournals.org Discovered by Yellapragada Subbarow, aminopterin was first utilized by Sidney Farber in 1947 to induce remissions in children with leukemia. wikipedia.org Aminopterin was subsequently marketed for pediatric leukemia, and the closely related antifolate methotrexate (B535133) was also marketed during the same era. wikipedia.org The clinical use of aminopterin was later discontinued (B1498344) in favor of methotrexate due to manufacturing challenges with aminopterin and animal studies indicating a better therapeutic index for methotrexate. cuni.czwikipedia.org Despite this, aminopterin has been investigated in clinical trials for leukemia as a potentially superior antifolate to methotrexate, supported by laboratory evidence of improved tumor cell uptake in vitro. wikipedia.org Antifolates were among the first antimetabolites introduced into clinical practice. nih.gov While methotrexate's biochemical and molecular pharmacology was elucidated, it took several decades for the development of subsequent generations of antifolates to gain traction. nih.gov Pemetrexed (B1662193), for instance, was approved over fifty years after methotrexate's introduction. nih.gov

Classification and Structural Analogy of L-MDAM within the Antifolate Class

This compound is classified as a structural analogue of folic acid and belongs to the antifolate class of drugs. ontosight.ai Antifolates are broadly categorized into "classical antifolates," which share structural similarity with folic acid and compete with enzymes in folate metabolism, and "non-classical antifolates," which have different structures but also affect folic acid biosynthesis. nih.govsemanticscholar.org this compound's chemical structure includes a pteridine (B1203161) ring, a component also present in folic acid, attached to a glutamic acid moiety. ontosight.ai A distinguishing feature of this compound compared to its parent compound, aminopterin, is the presence of a gamma-methylene group. ontosight.ai This structural modification influences its binding properties to enzymes involved in folate metabolism, notably dihydrofolate reductase (DHFR). ontosight.ai Methotrexate is also a structural analogue of folic acid. wikipedia.orgresearchgate.net The structural similarities between this compound, aminopterin, and methotrexate highlight their shared origin from the folic acid structure, with specific modifications conferring distinct properties.

Overview of this compound's Significance as a Compound of Interest in Cell Division and Nucleic Acid Synthesis Inhibition

This compound is considered a compound of interest due to its ability to inhibit cell division and nucleic acid synthesis. ontosight.ai Its biological activity stems from its inhibition of dihydrofolate reductase (DHFR). ontosight.ai DHFR is a key enzyme responsible for converting dihydrofolate to tetrahydrofolate. ontosight.ai Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are critical components required for DNA synthesis and cell replication. ontosight.ai By inhibiting DHFR, this compound prevents the production of tetrahydrofolate, thereby blocking the synthesis of these essential precursors. ontosight.ai This ultimately leads to the inhibition of DNA synthesis and cell replication. ontosight.ai The ability of this compound to inhibit the growth of rapidly dividing cells, such as cancer cells, makes it a subject of research interest for potential applications in cancer chemotherapy. ontosight.ai Research efforts are focused on developing antifolate drugs like this compound with improved efficacy and reduced side effects compared to existing chemotherapeutic agents. ontosight.ai The unique structural features of this compound may offer advantages in terms of specificity and potency. ontosight.ai

The inhibition of cell division by various drugs, including antifolates, is a well-established principle in biochemical pharmacology. wikipedia.orglumenlearning.com Many antineoplastic agents target processes essential for cell proliferation, such as DNA replication and mitosis. wikipedia.org Antifolates, by interfering with nucleotide synthesis, directly impact the ability of cells to synthesize DNA, a prerequisite for cell division. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N7O5 B180458 L-Mdam CAS No. 176857-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176857-41-3

Molecular Formula

C21H21N7O5

Molecular Weight

451.4 g/mol

IUPAC Name

(2S)-2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid

InChI

InChI=1S/C21H21N7O5/c1-10(19(30)31)8-14(20(32)33)26-18(29)12-5-2-11(3-6-12)4-7-13-9-24-17-15(25-13)16(22)27-21(23)28-17/h2-3,5-6,9,14H,1,4,7-8H2,(H,26,29)(H,30,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1

InChI Key

QCLDSHDOWCMFBV-AWEZNQCLSA-N

SMILES

C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O

Isomeric SMILES

C=C(C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O

Canonical SMILES

C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)O

Synonyms

gamma-methylene-10-deazaaminopterin
MDAM-mGlu

Origin of Product

United States

Molecular Mechanism of Action of L Mdam

Direct Inhibition of Dihydrofolate Reductase (DHFR) Activity

The primary molecular mechanism of action of L-MDAM involves the direct inhibition of the enzyme dihydrofolate reductase (DHFR). wikipedia.org DHFR is a crucial enzyme in the folate metabolic pathway, responsible for catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). wikipedia.org This reaction is essential for maintaining intracellular pools of tetrahydrofolate, which serves as a critical cofactor in various one-carbon transfer reactions. wikipedia.orgmetabolomicsworkbench.org

This compound, being a structural analogue of folic acid, competes with dihydrofolate for binding to the active site of the DHFR enzyme. wikipedia.org By binding to DHFR, this compound effectively blocks the enzyme's catalytic activity, preventing the conversion of DHF to THF. wikipedia.orgwikipedia.org Research has indicated that this compound is a potent inhibitor of human recombinant dihydrofolate reductase. fishersci.ca Specifically, this compound has been shown to be a better inhibitor of human recombinant DHFR and exhibit superior activity in certain cell lines compared to D,this compound. fishersci.ca

Downstream Disruption of Tetrahydrofolate Synthesis

The direct inhibition of DHFR by this compound leads to a significant downstream disruption in the synthesis of tetrahydrofolate. wikipedia.org As DHFR activity is essential for the regeneration of THF from DHF, its inhibition by this compound causes a depletion of intracellular THF levels. fishersci.ca Tetrahydrofolate and its various forms are crucial cofactors for enzymes involved in one-carbon metabolism. metabolomicsworkbench.orgfishersci.ca This metabolic network is vital for the synthesis of several key biomolecules. metabolomicsworkbench.org

Consequential Blockade of Purine (B94841) and Thymidylate Synthesis

The depletion of tetrahydrofolate pools resulting from DHFR inhibition by this compound directly impacts the de novo synthesis pathways of purine and thymidylate nucleotides. wikipedia.orgfishersci.ca Tetrahydrofolate derivatives, such as 10-formyltetrahydrofolate and 5,10-methylenetetrahydrofolate, are essential one-carbon donors required for specific steps in the biosynthesis of purines (adenine and guanine) and thymidylate (thymine). metabolomicsworkbench.orgfishersci.cavulcanchem.com

Purine biosynthesis is a multi-step pathway that assembles the purine ring on a ribose phosphate (B84403) backbone. uni.lu Several steps in this pathway require the transfer of one-carbon units, a process dependent on tetrahydrofolate cofactors. uni.lu Similarly, the synthesis of thymidylate, specifically the conversion of deoxyuridylate (dUMP) to deoxythymidylate (dTMP), is catalyzed by thymidylate synthase, an enzyme that utilizes 5,10-methylenetetrahydrofolate as a one-carbon donor. metabolomicsworkbench.org

By reducing the availability of tetrahydrofolate cofactors, this compound effectively blocks these critical one-carbon transfer reactions, thereby inhibiting the de novo synthesis of both purine and thymidylate nucleotides. wikipedia.orgfishersci.ca

Inhibition of DNA Synthesis and Cellular Replication Pathways

Purine and thymidylate nucleotides (in their deoxyribonucleotide triphosphate forms, dATP, dGTP, dCTP, and dTTP) are the essential building blocks of DNA. wikipedia.org The consequential blockade of purine and thymidylate synthesis due to this compound's action on DHFR leads to a shortage of these critical DNA precursors. wikipedia.org

With insufficient levels of purine and thymidylate nucleotides, the process of DNA synthesis, also known as DNA replication, is inhibited. wikipedia.org DNA replication is a fundamental process necessary for cell division and proliferation. By inhibiting DNA synthesis, this compound disrupts cellular replication pathways. wikipedia.org This makes this compound a compound of interest in contexts where the inhibition of rapidly dividing cells is desired. wikipedia.org

Based on the available information, interactive data tables detailing specific kinetic parameters or inhibition data for this compound were not found in the search results.

Preclinical Pharmacodynamic Investigations of L Mdam

Cellular Transport and Uptake Mechanisms in Model Systems (e.g., Radiolabeled Folinic Acid Uptake in H35 Hepatoma Cells)

Cellular transport and uptake mechanisms are fundamental to a drug's ability to reach its intracellular targets and exert its effects allucent.com. Studies investigating L-MDAM have utilized model systems, such as H35 hepatoma cells, to understand how the compound enters cells.

This compound has been shown to inhibit the uptake of radiolabeled folinic acid in H35 hepatoma cells nih.gov. Folinic acid, also known as leucovorin, is a form of tetrahydrofolate that is transported into cells by specific folate carriers, including the reduced folate carrier (RFC/SLC19A1) and the proton-coupled folate transporter (PCFT/SLC46A1) mdpi.comfrontiersin.org. This compound inhibited the uptake of radiolabeled folinic acid into H35 hepatoma cells eight times more efficiently than methotrexate (B535133) (MTX) nih.gov. This suggests that this compound may utilize similar transport pathways as folinic acid or interfere with these pathways, leading to enhanced accumulation within these cells compared to MTX nih.gov.

Comparative Efficacy and Potency in in vitro Cellular Models

Evaluating the comparative efficacy and potency of a compound in various in vitro cellular models helps to understand its potential therapeutic window and spectrum of activity nih.govderangedphysiology.com. Efficacy refers to the maximum effect a drug can produce, while potency relates to the concentration or dose required to produce a certain effect derangedphysiology.com.

This compound has demonstrated superior activity compared to methotrexate in certain tumor models nih.gov. Specifically, this compound was found to be a better inhibitor of human recombinant dihydrofolate reductase and H35 hepatoma cell growth than D,this compound nih.gov. While specific quantitative data points (like IC50 or EC50 values) for this compound's effect on H35 cell growth compared to other compounds might be limited in the provided context, the qualitative finding indicates a higher potency for this compound in this specific cellular model nih.gov.

Further research findings indicate that MDAM (the racemic mixture containing this compound) exhibited antitumor activity significantly superior to that of MTX in the P388 murine leukemia model nih.gov. Although this refers to the racemic mixture, it supports the notion of MDAM's higher efficacy compared to MTX in certain preclinical settings nih.gov.

Enzymatic Deactivation Pathways and Their Influence on Compound Activity (e.g., Role of Aldehyde Oxidase)

Aldehyde oxidase (AOX) is a key enzyme involved in the phase I metabolism of various drugs, catalyzing oxidation reactions mdpi.comdrughunter.com. AOX is a molybdoflavoenzyme found predominantly in the liver mdpi.comnih.gov. Studies suggest that the superior activity of MDAM relative to MTX may be partially attributed to slower deactivation by aldehyde oxidase nih.gov. This implies that this compound, as a component of MDAM, may be less susceptible to metabolic breakdown by AOX compared to MTX, leading to a longer presence of the active compound and potentially contributing to its enhanced efficacy nih.gov.

Chemical Synthesis Strategies for Antifolate Analogues

Methodological Approaches for the Derivatization of Antifolate Scaffolds

The synthesis of antifolate analogues involves various methodological approaches to derivatize the core scaffolds, which are typically based on pteridine (B1203161) or related heterocyclic systems. These strategies are designed to create structural diversity, leading to compounds with potentially enhanced biological activity or improved pharmacological properties. mdpi.com

Common derivatization strategies often focus on three main regions of the antifolate molecule: the heterocyclic ring system, the p-aminobenzoyl moiety, and the glutamate (B1630785) side chain. Modifications to these areas can influence the compound's binding affinity for target enzymes, cellular uptake, and metabolism. alliedacademies.org

One prevalent approach involves the multistep synthesis starting from smaller, functionalized precursors. For example, the synthesis of methotrexate (B535133) (MTX) analogues has been achieved through methods such as the reaction of 2,4-diamino-6-bromomethylpteridine with a suitably modified diethyl p-(N-methyl)-aminobenzoyl-L-glutamate. nih.gov Similarly, the synthesis of Pemetrexed (B1662193) involves the construction of a pyrrolo[2,3-d]pyrimidine core. nih.govmdpi.com

Solid-phase synthesis is another attractive approach for generating libraries of derivatized heterocyclic compounds. researchgate.net This technique involves attaching a core scaffold to a solid support and then performing a series of reactions to introduce various functional groups. This allows for the high-throughput synthesis of numerous analogues for screening purposes. researchgate.net For instance, polysubstituted 1,5-benzodiazepin-2-ones and 2,4-diaminoquinazolines have been successfully synthesized using this method. researchgate.net

Specific reactions used in the derivatization of antifolate scaffolds include:

Alkylation: Introduction of alkyl groups, as seen in the preparation of 8-alkyl-7,8-dihydromethotrexate analogues via direct alkylation of 7,8-dihydromethotrexate. nih.gov

Coupling Reactions: The formation of amide bonds is crucial, particularly for attaching or modifying the L-glutamate side chain. The synthesis of a 5,10-methylenetetrahydro-8,10-dideazaminopterin analogue involved coupling with L-glutamate as a final step. nih.gov

Cyclization: Thermally induced cyclization can be used to form additional rings on the scaffold, as demonstrated in the synthesis of a 5,10-carbonyl analogue from a tetrahydro derivative. nih.gov

Substitution: Substitution of atoms or groups on the heterocyclic ring or the benzene (B151609) ring can significantly alter activity. For example, replacing the benzene ring with heterocycles like thiophene (B33073) or thiazole (B1198619) has yielded potent inhibitors of cell growth. mdpi.com

The synthesis of L-MDAM, a γ-methylene analogue of 10-deazaminopterin, would likely employ similar principles, involving the careful construction of the deazapteroic acid core followed by coupling with a modified glutamate derivative to introduce the specific methylene (B1212753) group.

Derivatization Strategy Description Example Compound(s)
Multi-step Solution Phase Synthesis Stepwise construction of the molecule from smaller precursors.Methotrexate, Pemetrexed nih.gov
Solid-Phase Synthesis Synthesis of compounds on a solid support, enabling library generation.Polysubstituted quinazolines researchgate.net
Side-Chain Modification Alteration of the amino acid portion, typically L-glutamate.Poly-γ-glutamate conjugates drugbank.com
Heterocyclic Core Modification Substitution or replacement of the core ring system (e.g., pteridine).Raltitrexed, 5,8-dideazafolates mdpi.commdpi.com
Direct Functionalization Addition of functional groups to an existing scaffold.8-alkyl-7,8-dihydromethotrexate nih.gov

Stereochemical Considerations in the Synthesis of Chiral Antifolate Compounds

Stereochemistry is a critical aspect of antifolate design and synthesis, as the biological targets (enzymes) are themselves chiral and can exhibit stereospecific interactions. nih.gov The designation "L" in this compound signifies a specific three-dimensional arrangement of atoms, indicating that it is a single enantiomer. azolifesciences.com

Enantiomers are non-superimposable mirror images of a chiral molecule. jackwestin.com They can have vastly different pharmacological properties, with one enantiomer often being significantly more active or having a different biological effect than the other. azolifesciences.com In antifolates, the chirality most commonly arises from the asymmetric carbon atom in the L-glutamic acid moiety, which is essential for recognition and processing by cellular enzymes. nih.gov

Key stereochemical considerations in synthesis include:

Use of Chiral Starting Materials: The most straightforward method to ensure the correct stereochemistry in the final product is to use a chiral precursor, often referred to as the "chiral pool" approach. acs.org For most classical antifolates, naturally occurring L-glutamic acid or its derivatives are used as the starting material for the side chain, thereby setting the desired stereocenter. nih.govnih.gov

Stereoselective Synthesis: When chiral starting materials are not feasible, stereoselective or asymmetric synthesis methods are employed. These reactions are designed to preferentially produce one enantiomer over the other. This avoids the formation of a 50:50 mixture of enantiomers (a racemic mixture), which would necessitate a difficult separation step later on. jackwestin.com

Chiral Purity: It is crucial to maintain the chiral integrity throughout the synthetic sequence. Reaction conditions must be carefully chosen to prevent racemization, the process where a pure enantiomer converts into a mixture of both enantiomers.

Biological Implications of Chirality: The interaction between an antifolate and its target enzyme, DHFR, is highly dependent on the stereochemistry of the inhibitor. For example, studies with propargyl-linked antifolates (PLAs) have shown that the chirality of the inhibitor can profoundly influence its potency and can even affect the conformation of the enzyme's cofactor, NADPH. nih.gov This phenomenon, termed "chiral evasion," highlights how target enzymes can exploit stereochemistry to resist inhibitor binding. nih.gov

The synthesis of this compound would require stringent control over its stereochemistry, ensuring that the L-configuration at the glutamate alpha-carbon is established and preserved to achieve the intended biological activity.

Concept Description Relevance to Antifolate Synthesis
Chirality The property of a molecule being non-superimposable on its mirror image.Enzymes are chiral, leading to stereospecific drug-target interactions. nih.gov
Enantiomers A pair of chiral molecules that are mirror images of each other (e.g., L- and D-isomers). azolifesciences.comEnantiomers can have different biological activities; one is typically more potent.
Racemic Mixture A 50:50 mixture of two enantiomers, often optically inactive. jackwestin.comGenerally avoided in drug synthesis to ensure a defined pharmacological profile.
Chiral Pool Synthesis Using readily available enantiomerically pure natural products as starting materials. acs.orgL-glutamic acid is a common chiral starting material for antifolates. nih.gov
Asymmetric Synthesis A reaction that preferentially forms one enantiomer or diastereomer over another.Used to create specific stereoisomers when a chiral precursor is unavailable.

Advanced Purification and Characterization Techniques for Synthetic Analogues

Following the synthesis of antifolate analogues like this compound, rigorous purification and characterization are essential to ensure the compound's identity, purity, and stereochemical integrity. A variety of advanced analytical techniques are employed for this purpose. neopharmlabs.com

Advanced Purification Techniques:

The primary challenge in purification is often the separation of the desired product from starting materials, byproducts, and, in the case of chiral compounds, the unwanted enantiomer. neopharmlabs.comrotachrom.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the analysis and purification of antifolates. nih.gov Preparative HPLC can isolate compounds on a milligram to gram scale. acs.org For chiral compounds, specialized Chiral HPLC is used, which employs a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the column. rotachrom.com

Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a powerful technique for chiral separations. rotachrom.comacs.org It uses supercritical CO2 as the mobile phase, which reduces solvent consumption and can lead to faster and more efficient separations compared to HPLC. rotachrom.comnuvisan.com

Affinity Chromatography: This highly specific technique can be used to purify compounds based on their ability to bind to a particular molecule. For example, dihydrofolate reductase can be purified using a resin linked to an inhibitor like methotrexate. researchgate.netresearchgate.net This principle could be inverted to purify antifolate inhibitors.

Crystallization and Solvent Extraction: These are traditional but effective methods for purifying compounds, often used for large-scale production. neopharmlabs.com

Advanced Characterization Techniques:

Once purified, the analogue's structure must be unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the molecular structure, connectivity, and stereochemistry of the synthesized compound. nih.govnih.gov

Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of a compound, confirming its elemental composition. When coupled with a separation technique like HPLC (HPLC-MS) or GC (GC-MS), it becomes a powerful tool for identifying compounds in complex mixtures and confirming the purity of the final product. acs.orgacs.org

Chiral Analysis: The enantiomeric purity of a chiral compound is a critical quality attribute. It is typically determined using chiral HPLC or chiral SFC, which can quantify the proportion of each enantiomer, often expressed as enantiomeric excess (ee). acs.orgnuvisan.com

The combination of these techniques ensures that a synthesized antifolate analogue like this compound is of the required purity and has the correct chemical structure and stereoconfiguration for subsequent biological evaluation. nih.gov

Technique Purpose Specific Application for Antifolates
Chiral HPLC/SFC Purification & AnalysisSeparation of L- and D-enantiomers; determination of enantiomeric excess (ee). rotachrom.comnuvisan.com
Preparative HPLC PurificationIsolation of the final synthetic product from reaction impurities. acs.org
NMR Spectroscopy CharacterizationUnambiguous determination of the chemical structure and stereochemistry. nih.gov
HPLC-MS CharacterizationConfirmation of molecular weight and assessment of purity. acs.org
Affinity Chromatography PurificationHighly selective purification based on binding to the target enzyme (DHFR). researchgate.net

Structure Activity Relationship Sar Analyses in Antifolate Design

Elucidation of Key Structural Motifs Essential for DHFR Binding Specificity

Antifolates, including L-MDAM, exert their effects primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme vital for converting dihydrofolate (DHF) to tetrahydrofolate (THF), a key step in nucleotide synthesis. Current time information in Magadi, KE.uni.lu The binding of antifolates to DHFR is characterized by specific interactions between key structural motifs of the inhibitor and residues within the enzyme's active site. The fundamental structure of antifolates like this compound comprises a pteridine (B1203161) ring system linked to a modified glutamic acid moiety. Current time information in Magadi, KE.

The diaminopteridine ring is a highly conserved structural element among antifolates and plays a critical role in DHFR binding across various species. nih.gov This moiety typically engages in hydrogen bonding and Van der Waals interactions with specific amino acid residues within the enzyme's active site. nih.gov For instance, studies on methotrexate (B535133), a well-established antifolate, have shown interactions with residues such as Glu30, Ile7, Val115, Asn64, and Arg70 in human DHFR. mitoproteome.org These interactions contribute significantly to the high affinity binding that characterizes potent DHFR inhibitors. The pteridine ring is known to bind within a defined pocket of the DHFR enzyme. nih.gov

Influence of Specific Substituent Modifications on Antifolate Biological Activity (e.g., Significance of the Gamma-Methylene Group)

The stereochemistry at the gamma-methyleneglutamate moiety is particularly important for the activity of MDAM. Research indicates that the L-enantiomer (this compound), which possesses the natural configuration, is a more potent inhibitor of human recombinant DHFR and exhibits superior activity in inhibiting cell growth compared to the D,L mixture of MDAM. pharmacomicrobiomics.com This highlights the stereospecific nature of the interaction between this compound and the DHFR enzyme.

Principles of Rational Design for Optimizing Antifolate Target Interaction

Rational design plays a pivotal role in the development of novel antifolate inhibitors with improved potency and selectivity. This approach involves leveraging a detailed understanding of the target enzyme's structure and its interaction with ligands to guide the synthesis of new compounds. uni.lu A fundamental principle is the comprehensive characterization of the molecular structure of DHFR, including its active site, conformational flexibility, and how mutations can affect inhibitor binding. fishersci.ca

High-resolution structural data, such as crystal structures of DHFR bound to various inhibitors, provide invaluable spatial and dynamic information. nih.govnih.gov These structures illuminate the specific interactions between the inhibitor and key amino acid residues, revealing critical determinants of binding affinity and specificity. nih.gov This knowledge allows for the rational modification of inhibitor structures to optimize these favorable interactions and minimize unfavorable ones.

Rational design strategies often involve systematic structural variations, including the modification or replacement of substituents on the antifolate scaffold. nih.govchemimpex.com Bioisosteric replacements, where one functional group is substituted with another with similar physical or chemical properties, can be employed to improve binding, pharmacokinetic properties, or to overcome resistance mechanisms. nih.govchemimpex.com

Furthermore, understanding the differences in DHFR enzymes across species is crucial for designing selective antifolates, particularly in the context of antimicrobial or anticancer therapies. Significant variations in amino acid sequences around the active site exist between human and pathogenic DHFRs. nih.govfishersci.canih.gov Rational design aims to exploit these differences to create compounds that selectively inhibit the target enzyme in cancer cells or infectious organisms while sparing the human enzyme, thereby reducing off-target toxicity. uni.lunih.govnih.gov By analyzing the specific interactions observed in structural studies, researchers can design ligands that form strong interactions with residues unique to the target DHFR, leading to enhanced selectivity. nih.gov

Computational Modeling and Simulation in Antifolate Research

Molecular Docking and Dynamics Simulations of Antifolate-Enzyme Complexes

Molecular docking is a frequently used computational approach to study protein-ligand interactions, with the goals of predicting the ligand's position in the binding site and estimating binding affinity using scoring functions. mdpi.com Molecular dynamics (MD) simulations provide more detailed insights into the dynamic behavior of protein-ligand complexes over time. nih.gov These simulations can reveal conformational changes in enzymes upon ligand binding, which can influence binding affinity and mechanism. mdpi.com For instance, molecular dynamics simulations of human DHFR have revealed that loop residues undergo ligand-induced conformational changes. nih.gov Studies using MD simulations have explored the binding of antifolates to DHFR from various species, including Mycobacterium tuberculosis and Plasmodium falciparum, to understand the interactions and identify residues critical for binding and selectivity. nih.govmdpi.com Computational studies combining molecular dynamics simulations with quantum mechanical calculations have been used to evaluate the binding energies of DHFR inhibitors and provide detailed structural and energetic insights into their interactions with the enzyme. conicet.gov.arscite.ai

in silico Prediction and Characterization of Metabolic Pathways and Enzyme-Ligand Interactions

In silico methods are valuable for predicting and characterizing metabolic pathways affected by antifolate drugs and the interactions between these drugs and their target enzymes. Antifolate drugs primarily disrupt nucleotide synthesis by inhibiting key enzymes in the folate pathway, such as DHFR, thymidylate synthase (TS), and glycinamide (B1583983) ribonucleotide formyltransferase (GART). mdpi.comfrontiersin.orgnih.gov Computational analyses have shown significant associations between antifolate response and core molecular processes, particularly nucleotide metabolism. mdpi.com Integrated pathway analysis has indicated purine (B94841) metabolism as a major process differentiating cancer cells sensitive or resistant to antifolates. mdpi.com

Metabolomic analysis, often coupled with in silico approaches, can reveal alterations in metabolic pathways in response to antifolate treatment. For example, studies have shown that pemetrexed (B1662193) treatment alters glycine (B1666218) and choline (B1196258) levels, involved in one-carbon metabolism, in sensitive but not resistant cancer cells. frontiersin.orgnih.govnih.gov In silico studies of enzyme-ligand interactions can predict binding sites and evaluate the binding ability of antifolates to their targets. nih.gov Computational studies have also explored the interactions of antifolates with other enzymes involved in folate metabolism and related pathways. scirp.org

Application of Predictive Modeling for Antifolate Optimization and Design

Predictive modeling techniques are extensively applied in the optimization and design of new antifolate compounds with improved efficacy and reduced resistance. Rational drug design, often guided by computational modeling, has led to the development of new antifolates with unique pharmacological properties aimed at overcoming resistance mechanisms like decreased transport or altered target enzymes. cancernetwork.comcuni.cz Structure-based drug design, utilizing crystallographic modeling of enzyme binding pockets, has been instrumental in the development of novel antifolate inhibitors. cancernetwork.comresearchgate.netnih.gov

Computational methods, including molecular docking and dynamics simulations, are used to guide the design of compounds with enhanced binding affinity and selectivity for target enzymes like DHFR. nih.govtandfonline.com Predictive models can help identify key structural characteristics for inhibition and guide the synthesis of new inhibitors. conicet.gov.ar The use of molecular modeling techniques such as QSAR and molecular docking has shown impressive results in predicting the activities of molecules before their synthesis, accelerating the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Antifolate Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for analyzing the relationship between the structural properties of antifolates and their biological activity. QSAR studies have been widely applied to libraries of antifolate compounds targeting DHFR from various species, including human, E. coli, and Plasmodium falciparum. conicet.gov.arnih.govpsu.eduresearchgate.net These studies aim to build models that can predict the activity of new compounds based on their molecular descriptors. ijert.orgeurekaselect.com

QSAR models utilize various descriptors, ranging from simple 2D descriptors to more complex 3D descriptors, to establish quantitative relationships with biological activities. conicet.gov.ar Studies have employed methods like multiple linear regression, artificial neural networks, and partial least squares to build predictive QSAR models for antifolate activity. conicet.gov.arnih.govresearchgate.net These models can identify the key physicochemical and structural features that influence the inhibitory activity of antifolates. tandfonline.comconicet.gov.arscispace.com The predictive potential of QSAR models is evaluated using validation techniques such as cross-validation and external test sets. conicet.gov.arnih.govscispace.com

Advanced Analytical Methodologies for Antifolate Research

Chromatographic and Spectroscopic Techniques for Compound Identity and Purity Assessment

Chromatographic and spectroscopic techniques are fundamental in confirming the identity and assessing the purity of chemical compounds like L-MDAM. These methods leverage the unique physical and chemical properties of a molecule to separate it from impurities and provide characteristic fingerprints for identification.

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation and analysis of antifolates. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By employing appropriate stationary phases (e.g., reversed-phase columns) and mobile phase gradients, this compound can be separated from synthetic precursors, byproducts, and other impurities that may be present after synthesis or during storage nih.gov. The retention time of this compound under specific HPLC conditions serves as a key parameter for its identification. Detection is typically achieved using spectroscopic detectors such as Ultraviolet-Visible (UV-Vis) spectrophotometry, which measures the absorbance of the compound at specific wavelengths. Antifolates, including this compound with its pteridine (B1203161) ring structure ontosight.ai, exhibit characteristic UV-Vis absorption spectra that can be used for both detection and confirmation of identity nih.govarcjournals.org.

Mass Spectrometry (MS) is a powerful spectroscopic technique that provides information about the molecular weight and fragmentation pattern of a compound, offering a highly specific means of identification and purity assessment. When coupled with HPLC (HPLC-MS), it allows for the separation of components in a mixture followed by their mass analysis. This hyphenated technique is invaluable for confirming the molecular weight of intact this compound and identifying potential impurities based on their mass-to-charge ratios researchgate.net. Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting the parent ion of this compound and analyzing the resulting fragment ions, creating a unique spectral fingerprint sci-hub.seresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structural elucidation and purity of a compound by analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H) and carbon (¹³C). ¹H NMR and ¹³C NMR spectra of this compound would show distinct signals corresponding to the different hydrogen and carbon atoms within its structure, allowing for confirmation of its chemical structure and the identification of any impurities with different structural features researchgate.netmdpi.comresearchgate.net.

Other spectroscopic techniques, such as Infrared (IR) and Raman spectroscopy, can also provide complementary information about the functional groups and vibrational modes within the this compound molecule, further aiding in its identification and the detection of certain types of impurities researchgate.netresearchgate.netbeilstein-journals.org.

Methodologies for Quantitative Analysis of Antifolates in Biological Matrices

Quantitative analysis of antifolates like this compound in biological matrices (e.g., plasma, serum, cells, tissues) is crucial for pharmacokinetic studies, understanding tissue distribution, and correlating concentration with biological effects. Due to the complexity of biological matrices and the potentially low concentrations of the analyte, highly sensitive and specific methods are required.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of antifolates in biological samples sci-hub.seresearchgate.netthermofisher.comtandfonline.com. This technique combines the separation power of LC with the high sensitivity and specificity of MS/MS. Biological samples require extensive sample preparation to isolate the analyte of interest and remove interfering matrix components. Common sample preparation techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) sci-hub.sethermofisher.comtandfonline.com. These steps are critical to minimize matrix effects that can impact the accuracy and sensitivity of the MS/MS analysis.

For this compound, as with other antifolates, challenges in quantitative analysis in biological matrices can include potential instability of the compound, especially reduced forms if present, and the formation of polyglutamated species within cells tandfonline.comnih.gov. Antifolates can be enzymatically converted to polyglutamate forms, which are retained within cells and are often the active species. Analytical methods need to account for these different forms, which may require specific sample processing steps like enzymatic deconjugation or analysis of individual polyglutamate chains nih.gov.

LC-MS/MS methods for quantitative analysis involve the use of internal standards, ideally isotopically labeled analogues of the analyte, to compensate for variations in sample preparation and ionization efficiency sci-hub.sethermofisher.com. Multiple reaction monitoring (MRM) in MS/MS is typically used for quantification, where specific precursor-to-product ion transitions characteristic of this compound are monitored sci-hub.sethermofisher.com. This provides high selectivity, minimizing interference from endogenous compounds in the biological matrix.

Application of Isotopic Labeling and Tracing for Metabolic Pathway Elucidation

Isotopic labeling and tracing techniques are invaluable for studying the metabolic fate of drugs and their interactions with endogenous biochemical pathways. For an antifolate like this compound, which interferes with folate metabolism, these techniques can provide insights into its uptake, intracellular distribution, metabolism (including polyglutamylation and catabolism), and excretion.

In isotopic tracing studies, this compound would be synthesized with stable isotopes, such as ¹³C, ¹⁵N, or ²H, incorporated into specific positions within its molecule nih.govmit.edu. These labeled atoms act as tracers, allowing researchers to track the movement and transformation of the compound within a biological system using techniques like LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netnih.govnih.govmit.edu.

By administering isotopically labeled this compound to cells or animal models, researchers can analyze biological samples over time to identify metabolites and determine the pathways involved in their formation. For example, tracing the labeled carbon atoms of this compound can reveal if and how the molecule is cleaved or modified. Studying the incorporation of labeled this compound into polyglutamate chains within cells can provide quantitative data on the extent and rate of polyglutamylation, a crucial process affecting the intracellular retention and activity of antifolates nih.govacs.org.

Furthermore, isotopic tracing can help elucidate the interaction of this compound with the folate metabolic pathway. By simultaneously administering labeled folate precursors (e.g., ¹³C-labeled serine or formate) and unlabeled or differently labeled this compound, researchers can assess how this compound perturbs the fluxes through the folate cycle and related one-carbon metabolism pathways researchgate.netnih.govmit.edurupress.org. This can provide a deeper understanding of its mechanism of action and potential resistance mechanisms.

Future Research Directions in Antifolate Chemical Biology

Exploration of Novel Antifolate Targets Beyond Dihydrofolate Reductase

For decades, dihydrofolate reductase (DHFR) has been the primary target for antifolate drugs. nih.govpatsnap.com DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. patsnap.com However, the emergence of resistance to classical DHFR inhibitors like methotrexate (B535133) has necessitated the exploration of alternative targets within the folate pathway. nih.govjohnshopkins.edu

Future research will likely focus on other key enzymes involved in folate metabolism. A hypothetical novel antifolate, L-Mdam, could be designed or screened to inhibit these alternative targets. Potential targets for such novel antifolates are outlined in Table 1 .

Enzyme TargetFunction in Folate PathwayRationale for Targeting
Thymidylate Synthase (TS)Catalyzes the conversion of dUMP to dTMP, a precursor for DNA synthesis.Inhibition directly blocks DNA replication; already a target for drugs like 5-fluorouracil. life-science-alliance.org
Glycinamide (B1583983) Ribonucleotide Formyltransferase (GART)An enzyme in the de novo purine (B94841) synthesis pathway.Blocking this enzyme would disrupt purine synthesis, essential for DNA and RNA. nih.gov
Folylpolyglutamate Synthetase (FPGS)Adds glutamate (B1630785) residues to folates and antifolates, enhancing their intracellular retention and activity.Targeting FPGS could modulate the efficacy of both existing and novel antifolates. nih.govresearchgate.net
Serine Hydroxymethyltransferase (SHMT)Catalyzes the interconversion of serine and glycine (B1666218), a key step in one-carbon metabolism.Inhibition would disrupt the supply of one-carbon units for various biosynthetic pathways. nih.gov

The investigation of a compound like this compound would involve screening its activity against a panel of these enzymes to determine its specificity and mechanism of action beyond classical DHFR inhibition.

Integration of High-Throughput Screening and 'Omics' Technologies in Antifolate Discovery

Modern drug discovery heavily relies on advanced screening and analytical technologies to identify and characterize new therapeutic agents.

High-Throughput Screening (HTS): HTS allows for the rapid testing of vast libraries of chemical compounds to identify potential drug candidates. stanford.edusbpdiscovery.org In the context of antifolate discovery, HTS assays can be designed to screen for inhibitors of specific enzymes like DHFR or to identify compounds that kill cancer cells through folate pathway disruption. nih.govacs.org A novel compound library could be screened to identify a lead structure like this compound.

'Omics' Technologies: The integration of genomics, proteomics, metabolomics, and transcriptomics provides a comprehensive understanding of how cells respond to antifolate treatment and develop resistance. mdpi.comnih.govmdpi.com

Genomics and Transcriptomics: Can identify gene mutations, amplifications, and expression changes associated with antifolate resistance. mdpi.com

Proteomics: Can quantify changes in protein levels (e.g., target enzymes, transporters) in response to drug treatment. mdpi.comlabroots.com

Metabolomics: Allows for the measurement of changes in intracellular folate pools and other metabolites, providing direct insight into the biochemical effects of an antifolate. labroots.com

These 'omics' approaches can be used to discover predictive biomarkers for antifolate sensitivity and to uncover novel mechanisms of action or resistance for a compound like this compound. mdpi.comsapient.bio

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